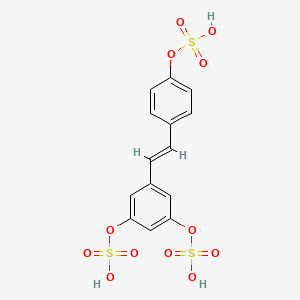

Trans resveratrol-3,4',5-trisulfate

Vue d'ensemble

Description

Trans resveratrol-3,4’,5-trisulfate is a derivative of trans-resveratrol, a naturally occurring polyphenolic compound found in various plants such as grapes, peanuts, and berries. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-carcinogenic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of trans resveratrol-3,4’,5-trisulfate typically involves the sulfation of trans-resveratrol. One common method includes the reaction of trans-resveratrol with sulfur trioxide-pyridine complex in anhydrous conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

Industrial production of trans resveratrol-3,4’,5-trisulfate may involve similar sulfation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Trans resveratrol-3,4’,5-trisulfate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its parent resveratrol form.

Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophilic reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of trans resveratrol-3,4’,5-trisulfate .

Applications De Recherche Scientifique

Medical Applications

Trans-resveratrol-3,4',5-trisulfate has been studied for its therapeutic potential in several medical conditions:

- Anti-inflammatory Effects : Research indicates that trans-resveratrol and its metabolites, including trans-resveratrol-3,4',5-trisulfate, can suppress the expression and activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

- Neuroprotection : Studies have shown that resveratrol exhibits neuroprotective properties. Trans-resveratrol-3,4',5-trisulfate could contribute to these effects by enhancing the bioavailability of resveratrol and its metabolites, thus offering protection against neurodegenerative diseases .

- Cancer Research : Trans-resveratrol-3,4',5-trisulfate has demonstrated anti-cancer properties by modulating cell cycle regulatory proteins and inducing apoptosis in cancer cells. It inhibits the proliferation of cancer cells by affecting various signaling pathways, making it a candidate for cancer therapy .

Cosmetic Applications

The cosmetic industry is increasingly incorporating trans-resveratrol-3,4',5-trisulfate due to its antioxidant properties:

- Skin Protection : The compound's antioxidant capacity helps neutralize free radicals, which can lead to skin aging. Its incorporation into topical formulations may enhance skin hydration and elasticity while reducing signs of aging .

- Formulation Stability : Trans-resveratrol-3,4',5-trisulfate can improve the stability of cosmetic formulations. Its presence can help maintain the efficacy of active ingredients over time, making it valuable for product development .

Nutraceutical Applications

Trans-resveratrol-3,4',5-trisulfate is also being explored in the field of nutraceuticals:

- Bioavailability Enhancement : One of the significant challenges with resveratrol is its low bioavailability when consumed. The sulfate form may be more readily absorbed and utilized by the body compared to its parent compound. Studies have shown that trans-resveratrol-3,4',5-trisulfate is detectable in plasma and tissues after administration, indicating its potential as a dietary supplement that can deliver health benefits more effectively than resveratrol alone .

Table 1: Summary of Key Research Findings on Trans-Resveratrol-3,4',5-Trisulfate

Mécanisme D'action

Trans resveratrol-3,4’,5-trisulfate exerts its effects through several molecular mechanisms:

Anti-inflammatory: Inhibits the activation of nuclear factor kappa B (NF-κB) and other pro-inflammatory pathways.

Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes.

Anti-carcinogenic: Modulates cell cycle regulatory genes, induces apoptosis, and inhibits angiogenesis

Comparaison Avec Des Composés Similaires

Similar Compounds

Trans-resveratrol: The parent compound, known for its wide range of biological activities.

3,4’,5-Trimethoxystilbene: A natural analogue with enhanced anticancer properties.

Trans-resveratrol-3-sulfate: Another sulfated derivative with distinct pharmacokinetic properties

Uniqueness

Trans resveratrol-3,4’,5-trisulfate is unique due to its multiple sulfate groups, which enhance its solubility and bioavailability compared to its parent compound. This modification also alters its metabolic stability and biological activity, making it a promising candidate for therapeutic applications .

Activité Biologique

Trans resveratrol-3,4',5-trisulfate is a sulfate derivative of resveratrol, a naturally occurring polyphenolic compound found in various plants, notably grapes. This compound has garnered significant attention due to its potential health benefits, particularly in the context of chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, metabolic pathways, and therapeutic implications based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O₁₂S₃ |

| Molecular Weight | 468.43 g/mol |

| Density | 1.868 g/cm³ |

| CAS Number | 858187-22-1 |

This compound exhibits several biological activities attributed to its antioxidant properties and ability to modulate various signaling pathways:

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, which is pivotal in preventing cellular damage and inflammation. Studies indicate that resveratrol and its sulfated forms enhance antioxidant enzyme activities, thereby protecting cells from oxidative damage .

- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6 through the modulation of NF-κB and MAPK signaling pathways. This action is crucial in managing chronic inflammatory diseases .

- Anticancer Properties : Research shows that this compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation through cell cycle arrest mechanisms . It also interferes with angiogenesis by downregulating VEGF expression .

- Cardiovascular Benefits : The compound enhances endothelial function and reduces platelet aggregation, contributing to cardiovascular health. It also modulates lipid metabolism and reduces LDL oxidation .

Metabolism

Trans resveratrol is extensively metabolized in the body to various conjugates, including sulfates and glucuronides. The formation of this compound occurs predominantly in the liver and intestines after oral administration. A study indicated that the bioavailability of resveratrol is significantly affected by its metabolic conversion into these sulfated forms, which may have different biological activities compared to the parent compound .

Key Findings from Research

- Bioavailability : Transbuccal administration of resveratrol resulted in higher plasma levels of metabolites compared to gastrointestinal delivery methods, suggesting enhanced bioavailability through non-gastrointestinal routes .

- Metabolite Profiles : In a rat model, 54% of administered resveratrol was recovered from urine when fed high doses (300 mg/kg), with significant amounts detected as trans-resveratrol-3,4',5-trisulfate among other metabolites .

Case Studies

- Clinical Trials on Resveratrol Delivery Methods :

- Antioxidant Capacity Assessment :

Propriétés

IUPAC Name |

[4-[(E)-2-(3,5-disulfooxyphenyl)ethenyl]phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O12S3/c15-27(16,17)24-12-5-3-10(4-6-12)1-2-11-7-13(25-28(18,19)20)9-14(8-11)26-29(21,22)23/h1-9H,(H,15,16,17)(H,18,19,20)(H,21,22,23)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXZZWAYVALFLP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201130200 | |

| Record name | 1,3-Benzenediol, 5-[(1E)-2-[4-(sulfooxy)phenyl]ethenyl]-, 1,3-bis(hydrogen sulfate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858187-22-1 | |

| Record name | 1,3-Benzenediol, 5-[(1E)-2-[4-(sulfooxy)phenyl]ethenyl]-, 1,3-bis(hydrogen sulfate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858187-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 5-[(1E)-2-[4-(sulfooxy)phenyl]ethenyl]-, 1,3-bis(hydrogen sulfate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell me about the formation and presence of trans-resveratrol-3,4',5-trisulfate in rats?

A1: Research indicates that when rats were fed a diet containing trans-resveratrol, their bodies metabolized it into various conjugates, including trans-resveratrol-3,4',5-trisulfate. This metabolite was detected in various biological samples, such as urine, feces, plasma, liver, and kidneys, through high-performance liquid chromatography analysis using synthesized standards. [] The study highlights that the formation of such conjugates, including trans-resveratrol-3,4',5-trisulfate, likely contributes to the reduced bioavailability of resveratrol in rats. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.